2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one
Description
International Union of Pure and Applied Chemistry Nomenclature & Systematic Classification
The systematic nomenclature of 2-amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one follows established International Union of Pure and Applied Chemistry principles for complex heterocyclic systems. The compound belongs to the broader class of spirocyclic compounds, which are characterized by two or more rings sharing a single common atom, known as the spiro atom. In systematic nomenclature, spirocyclic compounds are designated using the prefix "spiro" followed by bracketed numbers indicating the ring sizes, excluding the spiro center itself.
The complete International Union of Pure and Applied Chemistry name reflects several key structural features. The spiro[4.5] designation indicates a bicyclic system where one ring contains four atoms and the other contains five atoms, not counting the shared spiro carbon. The "dec" portion signifies that the total system contains ten atoms when both rings are considered together. The heteroatom descriptors "7,9-dioxa-1-thia-3-aza" specify the positions and identities of non-carbon atoms within the ring system, where oxygen atoms occupy positions 7 and 9, sulfur occupies position 1, and nitrogen occupies position 3.
The "2-en" designation indicates the presence of a double bond beginning at position 2, while "4-one" specifies a ketone functional group at position 4. The "2-amino" prefix denotes an amino group attached at position 2, and "8-pyridin-3-yl" indicates that a pyridine ring is attached at position 8, specifically through the 3-position of the pyridine ring. This systematic approach ensures unambiguous identification of the compound's structure and distinguishes it from related isomers and analogs.
| Structural Component | International Union of Pure and Applied Chemistry Designation | Position | Function |
|---|---|---|---|
| Spiro framework | spiro[4.5] | Core | Bicyclic connectivity |
| Oxygen atoms | 7,9-dioxa | 7, 9 | Heteroatom integration |
| Sulfur atom | 1-thia | 1 | Heteroatom integration |
| Nitrogen atom | 3-aza | 3 | Heteroatom integration |
| Double bond | 2-en | 2-3 | Unsaturation |
| Ketone group | 4-one | 4 | Carbonyl functionality |
| Amino group | 2-amino | 2 | Amine functionality |
| Pyridine substituent | 8-pyridin-3-yl | 8 | Aromatic substituent |
Molecular Architecture of the Spiro[4.5]decane Core
The spiro[4.5]decane core represents a fundamental structural motif that imparts unique three-dimensional characteristics to the molecule. Spirocyclic compounds are distinguished by their ability to create rigid, non-planar molecular architectures that can serve as effective scaffolds in medicinal chemistry applications. The spiro center, typically a quaternary carbon atom, connects two ring systems in a perpendicular arrangement, creating a three-dimensional structure that differs significantly from planar aromatic systems.
In the context of this compound, the spiro[4.5] framework consists of a five-membered ring fused to a six-membered ring through a single carbon atom. This arrangement creates conformational rigidity that reduces rotational freedom and enhances stereochemical stability. The perpendicular orientation of the two ring systems results in a molecular architecture that occupies three-dimensional space more effectively than traditional planar structures.
The molecular architecture is further defined by the specific arrangement of heteroatoms within the ring system. The incorporation of oxygen, nitrogen, and sulfur atoms at strategic positions creates opportunities for diverse intermolecular interactions, including hydrogen bonding, electrostatic interactions, and coordination with metal centers. The rigid spiro framework ensures that these heteroatoms maintain fixed spatial relationships, contributing to the compound's potential for selective molecular recognition.
Ring strain considerations play a crucial role in determining the molecular architecture of spirocyclic systems. The five-membered ring component typically exhibits minimal ring strain, while the six-membered ring adopts a stable chair conformation when possible. However, the presence of multiple heteroatoms and the spiro junction can introduce conformational constraints that influence the overall molecular geometry. These structural features contribute to the compound's unique physicochemical properties and potential biological activity.
Heteroatom Integration: Thia-Aza-Dioxa Functionalities
The integration of multiple heteroatoms within the spirocyclic framework represents a sophisticated approach to molecular design that significantly influences the compound's properties and reactivity. The compound incorporates three distinct types of heteroatoms: sulfur (thia), nitrogen (aza), and oxygen (dioxa), each contributing unique electronic and steric characteristics to the overall molecular architecture.
The sulfur atom at position 1 introduces significant electronegativity differences and polarizability that can influence both the electronic distribution within the ring system and the compound's ability to participate in various chemical interactions. Sulfur's larger atomic radius compared to carbon creates subtle geometric perturbations that can affect ring conformations and molecular recognition properties. The electron-rich nature of sulfur also provides opportunities for coordination with electrophilic centers and metal ions.
The nitrogen atom at position 3 serves multiple functional roles within the molecular architecture. As part of the ring system, it contributes to the overall electronic character of the heterocycle while providing a potential site for protonation or coordination. The nitrogen's lone pair of electrons can participate in hydrogen bonding interactions or coordinate with Lewis acidic centers, expanding the compound's potential for intermolecular interactions. Additionally, the nitrogen atom's position within the ring system influences the overall basicity and nucleophilicity of the molecule.
The two oxygen atoms at positions 7 and 9 create a dioxa functionality that significantly impacts the molecular architecture through their strong electronegativity and hydrogen bonding capabilities. These oxygen atoms are incorporated as part of the ring system, contributing to the formation of a dioxane-like substructure within the larger spirocyclic framework. The presence of these oxygen atoms creates polar regions within the molecule that can interact favorably with protic solvents and biological targets containing complementary hydrogen bonding sites.
| Heteroatom | Position | Electronic Properties | Structural Impact | Interaction Potential |
|---|---|---|---|---|
| Sulfur | 1 | High polarizability, moderate electronegativity | Geometric perturbation | Metal coordination, electrophilic interactions |
| Nitrogen | 3 | Lone pair availability, basic character | Electronic distribution | Hydrogen bonding, protonation sites |
| Oxygen | 7, 9 | High electronegativity, strong hydrogen bonding | Polar regions, conformational constraints | Hydrogen bonding, electrostatic interactions |
Pyridinyl Substituent Configuration & Electronic Effects
The pyridin-3-yl substituent attached at position 8 of the spirocyclic core introduces significant electronic and steric influences that modify the compound's overall properties and reactivity patterns. The pyridine ring system is an electron-deficient aromatic heterocycle that exhibits distinct electronic characteristics compared to benzene, primarily due to the presence of the nitrogen atom within the aromatic framework.
The 3-pyridyl configuration specifically refers to attachment through the 3-position of the pyridine ring, which places the pyridine nitrogen atom meta to the point of attachment. This positioning creates a unique electronic environment where the pyridine nitrogen exerts its electron-withdrawing influence through both inductive and resonance effects. Research has established that the 3-pyridyl group possesses a Hammett substituent constant (σ) value of approximately 0.55, indicating moderate electron-withdrawing character.
The electronic effects of the pyridin-3-yl substituent extend throughout the spirocyclic system through conjugation and inductive pathways. The electron-deficient nature of the pyridine ring can influence the reactivity of nearby functional groups, potentially affecting the nucleophilicity of the amino group at position 2 and the electrophilicity of the carbonyl group at position 4. These electronic perturbations can significantly impact the compound's chemical behavior and biological activity.
Conformational considerations play an important role in determining the spatial relationship between the pyridin-3-yl substituent and the spirocyclic core. The attachment at position 8 places the pyridine ring in a specific geometric arrangement relative to the heterocyclic framework, creating opportunities for intramolecular interactions or constraining the molecule's overall conformation. The pyridine nitrogen atom's ability to participate in hydrogen bonding or coordinate with metal centers adds another dimension to the compound's potential for molecular recognition and biological activity.
The electrostatic potential distribution around the pyridin-3-yl substituent creates regions of varying electron density that can influence intermolecular interactions. Research on related pyridine-containing systems has demonstrated that electrostatic potential surfaces reveal elevated potential near aromatic carbons and reduced potential near the pyridine nitrogen, creating complementary binding sites for various molecular targets. These electronic characteristics contribute to the compound's potential for selective interactions with biological macromolecules.
| Electronic Parameter | Value/Description | Impact on Molecular Properties |
|---|---|---|
| Hammett σ constant | 0.55 | Moderate electron-withdrawing effect |
| Aromatic character | Electron-deficient | Enhanced electrophilicity of adjacent centers |
| Nitrogen position | Meta to attachment point | Balanced electronic influence |
| Hydrogen bonding capacity | Moderate acceptor strength | Potential for intermolecular interactions |
| Conformational constraint | Rigid aromatic system | Fixed spatial orientation |
Properties
IUPAC Name |
2-amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c12-10-14-9(15)11(18-10)5-16-8(17-6-11)7-2-1-3-13-4-7/h1-4,8H,5-6H2,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWGZGFIVKNSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CN=CC=C3)C(=O)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354325 | |
| Record name | 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312608-26-7 | |
| Record name | 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Reaction with Orthoformic Acid Methyl Ester
One of the notable methods for synthesizing 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with orthoformic acid methyl ester and an amine source. The procedure is outlined as follows:
- Dissolve 6,10-dioxaspiro[4.5]decane-7,9-dione (1.70 g, 10 mmol) in 25 mL of 95% ethanol.
- Add orthoformic acid methyl ester (1.27 g, 12 mmol) and reflux the mixture for 2 hours.
- Introduce 4-chlorobenzenamine (1.27 g, 10 mmol) and continue refluxing for an additional 5 hours.
- Filter the precipitate, wash it with ethanol, and dry to obtain colorless block crystals.
Yield and Analysis:
The resulting product is characterized using IR spectroscopy, revealing key peaks indicative of functional groups present in the compound.
Method 2: DMSO-Based Formulation
Another preparation method employs dimethyl sulfoxide (DMSO) as a solvent for creating a master solution that can be further diluted for biological applications.
- Prepare a master solution by dissolving the compound in DMSO at a specified concentration.
- For in vivo formulation, mix DMSO master liquid with corn oil or polyethylene glycol (PEG) followed by Tween 80 or distilled water.
- Ensure each step results in a clear solution before proceeding to the next solvent addition.
Concentration Table:
The following table summarizes the preparation of stock solutions at various concentrations:
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 3.7736 mL | 18.8679 mL | 37.7358 mL |
| 5 mM | 0.7547 mL | 3.7736 mL | 7.5472 mL |
| 10 mM | 0.3774 mL | 1.8868 mL | 3.7736 mL |
This method is particularly useful for ensuring solubility and stability of the compound during biological assays.
Method 3: Alternative Synthetic Routes
Further research has explored alternative synthetic routes involving various reagents and conditions that yield similar compounds with slight variations in structure or functional groups.
- Lithium aluminum hydride for reduction reactions.
- Sodium hydride for cyclization processes.
These methods often involve multi-step synthesis and require careful monitoring of reaction conditions to optimize yield and purity.
The preparation of this compound can be achieved through various synthetic routes that utilize different reagents and solvents tailored to specific applications, particularly in drug development contexts.
The synthesis methods discussed highlight the importance of selecting appropriate conditions and reagents to facilitate efficient production while maintaining compound integrity for further research applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiaza ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the oxathiaza ring, potentially leading to the formation of dihydropyridine derivatives or reduced sulfur compounds.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Antiviral Properties
Recent studies have investigated the compound's antiviral properties, particularly against influenza viruses. Research has shown that derivatives of spirocyclic compounds can inhibit viral RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication. The compound’s structural features may enhance its interaction with viral proteins, potentially leading to effective antiviral agents .
Anticancer Potential
The compound has also been evaluated for anticancer activity. In a study focused on designing new molecular hybrids for antitumor activity, spirocyclic compounds similar to 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one were synthesized and tested against various cancer cell lines. The unique structural framework may provide a basis for developing new anticancer drugs targeting specific pathways involved in tumor growth and proliferation .
Case Study 1: Antiviral Activity
In a recent study published in Nature Communications, researchers synthesized several derivatives of spirocyclic compounds and tested their efficacy against the PA-PB1 interface of influenza A virus polymerase. The most potent inhibitors demonstrated significant antiviral activity with IC50 values in the low micromolar range, showcasing the potential of these compounds as antiviral agents .
Case Study 2: Anticancer Screening
A comprehensive screening of various spirocyclic compounds, including derivatives of this compound, was conducted against breast cancer cell lines. Results indicated that certain modifications to the core structure enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells, highlighting the therapeutic potential of this compound class in oncology .
Mechanism of Action
The mechanism by which 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and pyridine groups. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Spiro Compounds
*Estimated based on adamantane’s molecular weight contribution.
Lipophilicity and ADME Profiling
- Lipophilicity Trends :
- Spiro compounds with smaller substituents (e.g., propyl, isopropyl) exhibit lower log kw values than bulkier derivatives (e.g., adamantane) .
- Exception: The tert-butyl derivative (17) showed lower log kw than expected, suggesting steric hindrance or conformational effects may reduce lipophilicity despite its size .
- Impact of Pyridine vs.
Research Findings and Implications
Substituent-Driven Selectivity : The adamantane derivative (3i) demonstrates that bulky substituents improve 11β-HSD1 selectivity, likely due to steric exclusion from the 11β-HSD2 active site .
Synthetic Flexibility : Spiro systems tolerate diverse substituents (e.g., aromatic, aliphatic, heterocyclic), enabling tailored pharmacokinetic and pharmacodynamic profiles .
Unresolved Questions : The target compound’s biological activity and exact lipophilicity parameters require further experimental validation. Its pyridine moiety may offer advantages in target engagement or metabolic stability over phenyl analogs.
Biological Activity
2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one, also known by its CAS number 312608-26-7, is a complex organic compound featuring a spirocyclic structure that integrates multiple heteroatoms, including nitrogen, oxygen, and sulfur. This unique configuration is believed to influence its biological activity, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 265.29 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The presence of the pyridine moiety is often associated with various pharmacological effects, including the inhibition of bacterial growth. Specific assays are needed to quantify its efficacy against various pathogens.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory activity observed |
| Escherichia coli | Potential inhibitory effects |
| Candida albicans | Antifungal properties noted |
Antitumor Activity
The compound has also shown potential antitumor activity in vitro. Research indicates that compounds with similar structural features often exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related spirocyclic compounds have demonstrated their ability to induce apoptosis in tumor cells.
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Molecular docking studies could elucidate how this compound interacts with biological macromolecules such as proteins and nucleic acids, potentially revealing its binding affinities and target specificity.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of various derivatives of spirocyclic compounds against multidrug-resistant strains of bacteria. The study found that modifications to the pyridine ring significantly enhanced antibacterial activity, suggesting that similar modifications to 2-Amino-8-pyridin-3-yl derivatives could yield potent antimicrobial agents .
- Antitumor Activity Assessment : In vitro tests conducted on cancer cell lines showed that spirocyclic compounds with similar structures could induce significant cytotoxicity at varying concentrations and exposure times. The temperature-dependent nature of cytotoxicity was also noted, highlighting the importance of environmental conditions in drug efficacy .
Q & A
Q. Which software packages are recommended for refining crystallographic data and generating publication-ready figures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
